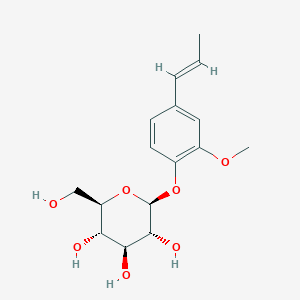

beta-D-Glucosylisoeugenol

Description

beta-D-Glucosylisoeugenol is a glycoside comprising a beta-D-glucose moiety linked via a glycosidic bond to isoeugenol, a phenylpropene derivative known for its antioxidant and antimicrobial properties . The beta-configuration of the glucosyl group enhances metabolic stability compared to alpha-linked analogues, while the isoeugenol aglycone contributes to its bioactivity profile. This compound is of interest in pharmaceutical and cosmetic research due to its dual functional roles: the hydrophilic glucosyl group improves aqueous solubility, and the hydrophobic isoeugenol enables membrane permeability .

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O7/c1-3-4-9-5-6-10(11(7-9)21-2)22-16-15(20)14(19)13(18)12(8-17)23-16/h3-7,12-20H,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOQVSSHVYLFJO-BSULOXNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucosylisoeugenol typically involves the glycosylation of isoeugenol. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of a glucose moiety from a donor molecule to isoeugenol . Chemical synthesis may involve the use of glycosyl halides or glycosyl trichloroacetimidates as glycosyl donors, with the reaction being catalyzed by Lewis acids such as boron trifluoride etherate.

Industrial Production Methods: Industrial production of this compound may utilize biotechnological approaches, including the use of genetically engineered microorganisms that express glycosyltransferases. These microorganisms can be cultured in bioreactors, where they produce the desired compound through fermentation processes . The product is then extracted and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Beta-D-Glucosylisoeugenol undergoes various chemical reactions, including:

Oxidation: The phenolic group in isoeugenol can be oxidized to form quinones.

Reduction: The double bond in the allyl group of isoeugenol can be reduced to form saturated derivatives.

Substitution: The hydroxyl group in the glucose moiety can participate in substitution reactions to form esters or ethers

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Saturated isoeugenol derivatives.

Substitution: Esterified or etherified this compound.

Scientific Research Applications

Beta-D-Glucosylisoeugenol has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.

Mechanism of Action

The mechanism of action of beta-D-Glucosylisoeugenol involves its interaction with cellular components:

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits biofilm formation by interfering with biofilm-associated gene expression.

Antioxidant Activity: It scavenges free radicals and inhibits the generation of reactive oxygen species, thereby protecting cells from oxidative stress.

Molecular Targets: The phenolic group in isoeugenol interacts with proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural differences among glycosides arise from variations in aglycone structure, glycosidic linkage position, and sugar composition. The table below highlights critical distinctions:

Key Observations :

- Aglycone Impact: The steroidal aglycone in diosgenin derivatives (e.g., compound 3 in ) confers anticancer activity, whereas isoeugenol in this compound drives antioxidant effects.

- Solubility: Methyl beta-D-glucopyranoside’s high solubility contrasts with the moderate solubility of this compound, reflecting aglycone hydrophobicity.

- Glycosylation Complexity: Ginsenoside Rg1’s multi-glycosyl chains enhance receptor targeting but reduce solubility compared to single-glucose analogues .

Pharmacokinetic and Metabolic Differences

- Absorption: Smaller glycosides like methyl beta-D-glucopyranoside are rapidly absorbed in the gastrointestinal tract, while this compound’s larger size may require enzymatic hydrolysis (e.g., via β-glucosidases) for bioavailability .

- Metabolic Stability: Beta-linked glycosides resist hydrolysis by human alpha-amylases, extending their half-life compared to alpha-linked variants (e.g., α-L-rhamnopyranosides in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.